N-(3,4-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the phenyl and piperidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, using reagents such as halogens or alkylating agents
Scientific Research Applications
N-(3,4-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways involved in diseases.
Industry: It is utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the attached functional groups.
N-[(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another related compound with variations in the substituents attached to the core structure
Properties
Molecular Formula |
C25H28N6 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H28N6/c1-17-8-7-13-30(16-17)25-28-23(27-20-12-11-18(2)19(3)14-20)22-15-26-31(24(22)29-25)21-9-5-4-6-10-21/h4-6,9-12,14-15,17H,7-8,13,16H2,1-3H3,(H,27,28,29) |
InChI Key |
FEQUNBPMLGHZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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